molecular formula C32H33N5O2 B13992319 N-(3-phenylphenyl)-4-[2-[(3-phenylphenyl)carbamoylamino]ethyl]piperazine-1-carboxamide CAS No. 6623-71-8

N-(3-phenylphenyl)-4-[2-[(3-phenylphenyl)carbamoylamino]ethyl]piperazine-1-carboxamide

Cat. No.: B13992319
CAS No.: 6623-71-8
M. Wt: 519.6 g/mol
InChI Key: ASKOFPWIBGGCEZ-UHFFFAOYSA-N
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Description

N-(3-phenylphenyl)-4-[2-[(3-phenylphenyl)carbamoylamino]ethyl]piperazine-1-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a piperazine ring substituted with phenyl groups and a carboxamide functional group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-phenylphenyl)-4-[2-[(3-phenylphenyl)carbamoylamino]ethyl]piperazine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of Phenyl Groups: The phenyl groups can be introduced via a Friedel-Crafts alkylation reaction using benzene and a suitable alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride.

    Final Coupling: The final coupling step involves the reaction of the intermediate with 3-phenylphenylamine under appropriate conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(3-phenylphenyl)-4-[2-[(3-phenylphenyl)carbamoylamino]ethyl]piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to modify the functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

N-(3-phenylphenyl)-4-[2-[(3-phenylphenyl)carbamoylamino]ethyl]piperazine-1-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly in the design of drugs targeting neurological disorders and cancer.

    Biology: It can be used in biochemical assays to study enzyme interactions and receptor binding.

    Materials Science: The compound can be incorporated into polymers and other materials to enhance their properties, such as thermal stability and mechanical strength.

    Industry: It can be used as an intermediate in the synthesis of other complex organic molecules and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of N-(3-phenylphenyl)-4-[2-[(3-phenylphenyl)carbamoylamino]ethyl]piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-phenylphenyl)-4-[2-[(3-phenylphenyl)carbamoylamino]ethyl]piperazine-1-carboxamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

6623-71-8

Molecular Formula

C32H33N5O2

Molecular Weight

519.6 g/mol

IUPAC Name

N-(3-phenylphenyl)-4-[2-[(3-phenylphenyl)carbamoylamino]ethyl]piperazine-1-carboxamide

InChI

InChI=1S/C32H33N5O2/c38-31(34-29-15-7-13-27(23-29)25-9-3-1-4-10-25)33-17-18-36-19-21-37(22-20-36)32(39)35-30-16-8-14-28(24-30)26-11-5-2-6-12-26/h1-16,23-24H,17-22H2,(H,35,39)(H2,33,34,38)

InChI Key

ASKOFPWIBGGCEZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCNC(=O)NC2=CC=CC(=C2)C3=CC=CC=C3)C(=O)NC4=CC=CC(=C4)C5=CC=CC=C5

Origin of Product

United States

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